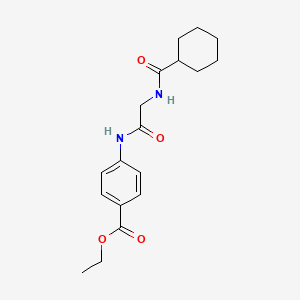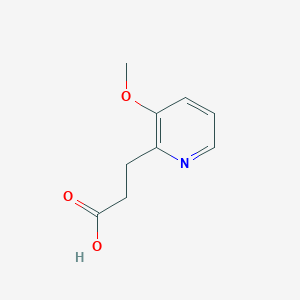![molecular formula C13H10F2N2S B2544927 2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine CAS No. 338393-15-0](/img/structure/B2544927.png)
2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a difluoromethylsulfanyl group and a phenylethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Difluoromethylsulfanyl Group: This step can be achieved using difluoromethylthiolating agents such as difluoromethylthiol chloride (ClCF2H) under basic conditions.
Addition of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where the pyrimidine derivative is coupled with styrene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
2-(Difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of difluoromethylsulfoxide or difluoromethylsulfone derivatives.
Reduction: Formation of 2-(difluoromethylsulfanyl)-4-(2-phenylethyl)pyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(Difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use as a probe in biochemical studies due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, while the phenylethenyl group can facilitate interactions with aromatic binding sites.
類似化合物との比較
Similar Compounds
- 2-(Difluoromethylsulfanyl)isoindole-1,3-dione
- Difluoromethylthioacetic acid
- Thiophenyl substituted pyrimidine derivatives
Uniqueness
2-(Difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The difluoromethylsulfanyl group provides enhanced stability and lipophilicity, while the phenylethenyl group offers potential for π-π interactions and other aromatic interactions.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
特性
IUPAC Name |
2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2S/c14-12(15)18-13-16-9-8-11(17-13)7-6-10-4-2-1-3-5-10/h1-9,12H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMUUEVENIXHEJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2544846.png)
![ethyl 7-butyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2544848.png)
![4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2544849.png)
![8-(5-bromofuran-2-carbonyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2544850.png)

![3-{[2-(Diethylamino)ethyl]amino}phenol hydrochloride](/img/structure/B2544854.png)

![6-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2544856.png)
![N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2544857.png)
![Ethyl 5-(2-(4-fluorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2544858.png)
![4-Cyclobutyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2544863.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2544864.png)

